Pinosylvin monomethyl ether

Antifungal Phytoalexin Crop Protection

Sourcing pinosylvin monomethyl ether (PME)? This methylated stilbenoid phytoalexin delivers differentiated lab performance: 22% greater anti-oomycete potency (IC₅₀ 18 µM vs. Plasmopara viticola) and a 4.96-fold MCF7 cancer-cell selectivity index over normal fibroblasts. With documented DMSO solubility of 441.95 mM—double that of resveratrol—and validated in-vivo formulation protocols (≥2.5 mg/mL in SBE-β-CD/saline or corn oil), PME reduces experimental variability and enables reproducible PK studies. For antifungal screening, cancer lead optimization, or wood-preservation research where target-organism specificity matters, PME’s single 5‑methoxy group provides a LogP advantage you can rely on. Order now with batch-specific COA and flexible packaging.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 35302-70-6
Cat. No. B192123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinosylvin monomethyl ether
CAS35302-70-6
Synonyms(E)-3-Hydroxy-5-methoxystilbene;  (E)-3-Methoxy-5-(2-phenylethenyl)phenol;  5-Methoxy-3-stilbenol
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2
InChIInChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+
InChIKeyJVIXPWIEOVZVJC-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pinosylvin Monomethyl Ether (CAS 35302-70-6) — Technical Baseline for Procurement and Research Selection


Pinosylvin monomethyl ether (PME; (E)-3-hydroxy-5-methoxystilbene; CAS 35302-70-6) is a naturally occurring methylated stilbenoid phytoalexin predominantly found in the heartwood and induced defense tissues of Pinus species (Pinus sylvestris, Pinus densiflora) and Cajanus cajan (pigeon pea) [1][2]. As a member of the stilbene family characterized by a C6-C2-C6 backbone, PME is structurally related to resveratrol but differs in hydroxyl/methoxy substitution pattern [3]. The compound exhibits a molecular weight of 226.27 g/mol, a calculated LogP of 4.34, and a melting point of 120-121°C [4].

Pinosylvin Monomethyl Ether (CAS 35302-70-6) — Why Simple In-Class Substitution Is Not Supported by Evidence


Within the stilbenoid class, methylation pattern profoundly influences lipophilicity, target engagement, and biological selectivity profiles. PME (3-hydroxy-5-methoxystilbene) is distinguished from non-methylated pinosylvin (3,5-dihydroxy-trans-stilbene), dimethylated pinosylvin dimethyl ether (3,5-dimethoxystilbene), and resveratrol (3,5,4′-trihydroxystilbene) by its single methoxy group at the 5-position [1][2]. This structural variation produces a LogP of 4.34 for PME compared to pinosylvin (LogP ~3.5) and resveratrol (LogP ~3.1), altering membrane permeability and subcellular distribution . Empirically, these compounds exhibit non-interchangeable activity spectra: PME shows superior efficacy against specific brown-rot fungi while pinosylvin demonstrates greater antibacterial potency against Listeria monocytogenes [3]. Furthermore, PME exhibits selective cytotoxicity toward MCF7 breast cancer cells (IC50 = 6.2 µM) with 4.96-fold selectivity over normal fibroblasts, a differential profile not automatically shared by other class members [4]. The following section provides quantitative evidence that substitutions within this class produce measurable, functionally distinct outcomes.

Pinosylvin Monomethyl Ether — Quantitative Differential Evidence Guide for Comparator-Based Selection


Superior Antifungal Activity of Pinosylvin Monomethyl Ether Against Zoospore Mobility and Mildew Development vs. Pinosylvin

In a head-to-head in vitro screening of Pinus pinaster knotwood extracts, pinosylvin monomethyl ether demonstrated superior potency in blocking zoospore mobility and inhibiting mildew development compared to its non-methylated parent compound pinosylvin. PME achieved IC50 values of 23 μM for zoospore mobility inhibition and 18 μM for mildew development inhibition, whereas pinosylvin required higher concentrations of 34 μM and 23 μM, respectively [1]. The quantified difference represents a 32% lower IC50 for zoospore inhibition and a 22% lower IC50 for mildew inhibition relative to pinosylvin.

Antifungal Phytoalexin Crop Protection

Pinosylvin Monomethyl Ether Exhibits Cytotoxicity Selectivity Toward MCF7 Breast Cancer Cells with 4.96-Fold Preference Over Normal Fibroblasts

In a screening of 11 test compounds derived from orchid species, pinosylvin monomethyl ether displayed specific cytotoxicity toward MCF7 breast cancer cells with an IC50 of 6.2 ± 1.2 μM following 72-hour incubation [1]. Critically, the same study quantified that PME exhibited 4.96-fold higher selectivity toward MCF7 cells compared to normal fibroblast cells under identical assay conditions [1]. This selectivity profile provides a quantitative differentiation metric not established for all stilbenoid class members in this assay system.

Anticancer Cytotoxicity Selectivity Index

Pinosylvin Monomethyl Ether Demonstrates Significantly Higher LogP (4.34) Than Resveratrol, Conferring Enhanced Membrane Permeability Potential

The calculated partition coefficient (LogP) for pinosylvin monomethyl ether is 4.34 based on RDKit computational prediction [1] and experimentally reported as 4.34 . This value represents a substantial increase in lipophilicity compared to the widely studied stilbenoid resveratrol, which has a reported LogP of approximately 3.1 [2]. The ~1.2 log unit difference corresponds to approximately a 16-fold higher theoretical partition into octanol versus water. Single methylation at the 5-position of PME, compared to resveratrol's 3,5,4′-trihydroxy substitution, drives this physicochemical differentiation.

Lipophilicity Membrane Permeability Physicochemical Property

Pinosylvin Monomethyl Ether Exhibits Differential Antifungal Spectrum: Lower Overall Activity Than Pinosylvin but Superior Activity Against Brown-Rot Fungi

Comparative analysis of stilbenoid antifungal activity reveals that pinosylvin monomethyl ether exhibits a non-uniform, organism-specific activity profile. While PME has been reported to have significantly lower overall antifungal and antibacterial activity than its parent compound pinosylvin, it demonstrates greater activity specifically against brown-rot fungi [1]. This organism-class-specific differential activity indicates that methylation at the 5-position alters the compound's spectrum of antifungal efficacy rather than simply reducing or increasing potency uniformly across all targets.

Antifungal Spectrum Selectivity Wood Preservation

Pinosylvin Monomethyl Ether DMSO Solubility of 100 mg/mL Enables High-Concentration Stock Solution Preparation for In Vitro Assays

Pinosylvin monomethyl ether demonstrates high solubility in DMSO at 100 mg/mL (441.95 mM), enabling preparation of concentrated stock solutions without sonication in most cases . For in vivo formulation applications, solubility of ≥2.5 mg/mL (11.05 mM) is achievable in 10% DMSO / 90% (20% SBE-β-CD in saline) and in 10% DMSO / 90% corn oil vehicles, yielding clear solutions suitable for administration [1]. These solubility parameters provide defined, reproducible formulation windows for experimental use.

Solubility Formulation Experimental Handling

Pinosylvin Monomethyl Ether Exhibits Potent Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA), Mycobacterium bovis BCG, and Bacillus anthracis (Sterne Strain)

Pinosylvin monomethyl ether isolated from Jatropha curcas has demonstrated inhibitory activity against multiple clinically and biodefense-relevant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) isolates, Mycobacterium bovis BCG, and avirulent Bacillus anthracis (Sterne strain) . While MIC values are not consistently reported across all comparator studies, the compound's demonstrated spectrum includes MRSA—a WHO priority pathogen for which alternative antimicrobial agents are urgently needed [1].

Antibacterial MRSA Gram-positive

Pinosylvin Monomethyl Ether — Evidence-Supported Research and Industrial Application Scenarios


Agricultural Fungicide Development Targeting Oomycete Pathogens

Pinosylvin monomethyl ether demonstrates quantifiably superior activity against Plasmopara viticola (downy mildew) compared to pinosylvin, with IC50 values of 18 μM for mildew inhibition and 23 μM for zoospore mobility inhibition—representing 22% and 32% improvements over pinosylvin, respectively [1]. This differentiated potency profile supports selection of PME over pinosylvin for antifungal screening programs focused on oomycete crop pathogens, where lower IC50 values translate to reduced application rates and potentially improved cost-efficiency in formulation development.

Anticancer Drug Discovery Focusing on Breast Cancer with Favorable Selectivity Profile

PME exhibits IC50 of 6.2 ± 1.2 μM against MCF7 breast cancer cells with a quantified 4.96-fold selectivity index over normal fibroblasts [1]. This selective cytotoxicity profile—demonstrated in direct comparison with normal cells under identical assay conditions—positions PME as a differentiated lead candidate for further anticancer development. Procurement for cancer research should prioritize PME when selectivity index is a critical screening parameter, as this metric is not uniformly established across stilbenoid class members.

Wood Preservation and Construction Material Protection Against Brown-Rot Fungi

While pinosylvin exhibits higher general antimicrobial potency, pinosylvin monomethyl ether demonstrates superior activity specifically against brown-rot fungi [1]. This organism-class-specific activity profile makes PME the preferred selection for applications targeting brown-rot fungal degradation in wood preservation, construction materials, or cultural heritage conservation, where target-organism specificity rather than broad-spectrum activity is the primary procurement criterion.

Experimental Studies Requiring High-Concentration Stock Solutions and Defined In Vivo Formulation

PME provides a quantifiable handling advantage with DMSO solubility of 100 mg/mL (441.95 mM), approximately twice the DMSO solubility reported for resveratrol [1]. Additionally, validated in vivo formulation protocols achieving ≥2.5 mg/mL (11.05 mM) in both SBE-β-CD/saline and corn oil vehicles are established [1]. These defined solubility parameters reduce experimental variability in cell-based assays and enable reproducible pharmacokinetic studies. For procurement where solubility and formulation reproducibility are critical, PME offers documented advantages over more polar stilbenoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pinosylvin monomethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.